molecular formula C5H10ClNO3S B1620887 4-((Chloromethyl)sulfonyl)morpholine CAS No. 39542-27-3

4-((Chloromethyl)sulfonyl)morpholine

Cat. No.: B1620887
CAS No.: 39542-27-3
M. Wt: 199.66 g/mol
InChI Key: NBJXFXNCSRIIEQ-UHFFFAOYSA-N
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Description

4-((Chloromethyl)sulfonyl)morpholine is an organic compound with the molecular formula C5H10ClNO3S. It is a morpholine derivative, characterized by the presence of a chloromethylsulfonyl group attached to the nitrogen atom of the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Chloromethyl)sulfonyl)morpholine typically involves the reaction of morpholine with chloromethyl chlorosulfate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

[ \text{Morpholine} + \text{Chloromethyl chlorosulfate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-((Chloromethyl)sulfonyl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Scientific Research Applications

4-((Chloromethyl)sulfonyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Chloromethyl)sulfonyl)morpholine involves its reactivity with nucleophiles due to the presence of the electrophilic chloromethyl group. This reactivity allows it to modify other molecules by forming covalent bonds. The sulfonyl group also contributes to its chemical stability and reactivity under various conditions .

Comparison with Similar Compounds

    Morpholine: The parent compound, lacking the chloromethylsulfonyl group.

    4-(Methylsulfonyl)morpholine: A similar compound with a methylsulfonyl group instead of a chloromethylsulfonyl group.

    4-(Chloromethyl)morpholine: A compound with only the chloromethyl group attached to the morpholine ring.

Uniqueness: 4-((Chloromethyl)sulfonyl)morpholine is unique due to the presence of both the chloromethyl and sulfonyl groups, which confer distinct reactivity and stability properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

4-(chloromethylsulfonyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO3S/c6-5-11(8,9)7-1-3-10-4-2-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJXFXNCSRIIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363660
Record name 4-(Chloromethanesulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39542-27-3
Record name 4-(Chloromethanesulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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